Technical Whitepaper: 6-Benzyl-3,6-diazabicyclo[3.1.1]heptane & Related Scaffolds
Technical Whitepaper: 6-Benzyl-3,6-diazabicyclo[3.1.1]heptane & Related Scaffolds
Executive Summary
The 3,6-diazabicyclo[3.1.1]heptane scaffold represents a high-value, rigidified structural motif in modern medicinal chemistry.[1] Acting as a conformationally restricted isostere of piperazine , this bridged bicyclic system offers unique vector positioning for substituents, enhancing selectivity profiles against G-protein coupled receptors (GPCRs)—specifically opioid and nicotinic acetylcholine receptors (nAChRs)—and kinases (e.g., RET kinase).
This guide focuses on the technical specifications, synthesis, and application of CAS 869494-16-6 , commercially known as tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate . While often colloquially referenced in the context of its benzyl derivatives (e.g., 3-benzyl or 6-benzyl analogs), CAS 869494-16-6 is the primary N-protected building block used to access the core scaffold. This document clarifies the nomenclature, details a scalable "multigram" synthesis route, and analyzes its utility in lead optimization.
Chemical Identity & Structural Analysis[2][3][4]
Nomenclature Clarification
A discrepancy often exists in database queries regarding the "6-Benzyl" derivative and CAS 869494-16-6.
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CAS 869494-16-6: tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (The 6-Boc protected precursor).
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CAS 869494-14-4: 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane (The 3-Benzyl derivative).[2][3][4][5]
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Target Scaffold: The [3.1.1] system features two nitrogen atoms: N3 (located in the 3-carbon bridge) and N6 (located in the 1-carbon bridge).
Physicochemical Profile (CAS 869494-16-6)
| Property | Specification |
| Molecular Formula | C₁₀H₁₈N₂O₂ |
| Molecular Weight | 198.26 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥ 97% (GC/NMR) |
| Solubility | Soluble in DCM, MeOH, DMSO; Insoluble in water |
| Basicity (pKa) | N3 is highly basic (secondary amine); N6 is protected (carbamate) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Structural Geometry & Isosterism
The 3,6-diazabicyclo[3.1.1]heptane core is an achiral (meso) bicyclic diamine. Unlike the flexible piperazine ring, which exists in a chair conformation, the [3.1.1] system forces the nitrogen lone pairs into specific vectors.
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Rigidification: Reduces the entropic penalty of binding to target proteins.
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Vector Analysis: The N3-N6 distance is shorter and more constrained than the N1-N4 distance in piperazine, allowing for precise probing of receptor pockets (e.g., the orthosteric site of nAChRs).
Synthesis & Manufacturing
The synthesis of the [3.1.1] diazabicycle is non-trivial due to the strain of the four-membered ring. The most authoritative, scalable method (developed by Enamine and Loriga et al. ) utilizes a Strecker reaction followed by cyclization.
Retrosynthetic Analysis
The core is assembled from a cyclobutane precursor. The key challenge is forming the N6 bridge across the cyclobutane ring.
Validated Protocol: The "Enamine" Route
This protocol describes the synthesis of the 3-benzyl intermediate, which is then converted to the 6-Boc target (CAS 869494-16-6).
Step 1: Strecker Reaction [6]
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Reagents: Methyl 3-oxocyclobutane-3-carboxylate, Benzylamine, TMSCN.
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Mechanism: Formation of the aminonitrile at the cyclobutane ketone.
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Outcome: 1-(Benzylamino)-3-cyanocyclobutane-1-carboxylate.
Step 2: Intramolecular Cyclization
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Reagents: Acidic hydrolysis (HCl/MeOH) or basic cyclization.
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Mechanism: The nitrile is hydrolyzed to the acid/ester, which then undergoes intramolecular amidation with the pendant amine to form the imide bridge.
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Intermediate: 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione .
Step 3: Reduction & Protection
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Reduction: Borane-dimethyl sulfide (BH₃·DMS) reduces the imide carbonyls to methylenes, yielding the 3-benzyl-3,6-diazabicyclo[3.1.1]heptane .
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Boc-Protection: The secondary amine (N6) is protected with Boc₂O.
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Debenzylation: Hydrogenolysis (H₂/Pd-C) removes the benzyl group from N3 (if N6-Boc is the target) or selective protection strategies are used.
Visual Pathway (DOT Diagram)
Figure 1: Scalable synthesis route for CAS 869494-16-6 via cyclobutane functionalization.
Medicinal Chemistry Applications
Opioid Receptor Ligands
Research by Loriga et al. (Univ.[7] Sassari) demonstrated that N3-arylpropenyl-N6-propionyl derivatives of this scaffold show high affinity for the mu-opioid receptor (MOR) .
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Mechanism: The rigid [3.1.1] core orients the cationic nitrogen (N3) and the lipophilic aryl group to mimic the pharmacophore of fentanyl, but with distinct selectivity profiles against delta and kappa receptors.
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Key Insight: The [3.1.1] analogs often display reduced conformational flexibility compared to piperazines, potentially lowering off-target side effects.
Nicotinic Acetylcholine Receptors (nAChR)
Murineddu et al. utilized the scaffold to target α4β2 and α7 nAChR subtypes.[8]
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Selectivity: 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane showed picomolar affinity for α4β2.[1]
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Design Rule: Substitution at the N3 position with heteroaryl groups (pyridines) drives affinity, while the N6 position tolerates small alkyl or acyl groups to modulate solubility and blood-brain barrier (BBB) penetration.
RET Kinase Inhibitors
Recent patent literature (WO2021/088911) identifies the [3.1.1] scaffold as a core linker in inhibitors of RET kinase , a target in non-small cell lung cancer (NSCLC). The scaffold replaces the solvent-exposed piperazine motif found in first-generation inhibitors, improving metabolic stability.
Experimental Protocol: Handling & Deprotection
This protocol describes the standard deprotection of CAS 869494-16-6 to generate the free amine for coupling.
Objective: Removal of the N6-Boc group to release the free diamine (or mono-functionalized core).
Reagents:
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Substrate: tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq)
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Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
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Solvent: Dichloromethane (DCM)
Procedure:
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Dissolution: Dissolve 100 mg of CAS 869494-16-6 in 2.0 mL of anhydrous DCM. Cool to 0°C in an ice bath.
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Acid Addition: Add 0.5 mL of TFA dropwise (or 1.0 mL of 4M HCl/Dioxane).
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Note: Gas evolution (isobutylene) will occur.
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Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH; Stain: Ninhydrin).
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Work-up:
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For Salt Form: Evaporate volatiles under reduced pressure to yield the TFA/HCl salt.
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For Free Base: Neutralize with saturated NaHCO₃ (aq) or basic resin. Extract with DCM/Isopropanol (3:1). Dry over Na₂SO₄.[6]
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Storage: The free base is hygroscopic and absorbs CO₂ from air. Store as the salt form or use immediately.
References
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Loriga, G., et al. (2006).[7] "Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors." Bioorganic & Medicinal Chemistry, 14(3), 676-691.[7]
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Murineddu, G., et al. (2008). "Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors." Bioorganic & Medicinal Chemistry Letters, 18(23), 6147-6150.[8]
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Lysenko, V., et al. (Enamine Ltd). (2021). "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." ChemRxiv, Preprint.
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Deligia, F., et al. (2015).[1] "Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors." European Journal of Medicinal Chemistry, 103, 505-518.
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Patent WO2021/088911. "3,6-Diazabicyclo[3.1.1]heptane Derivative as RET Kinase Inhibitor." WIPO Patentscope.
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- 4. 869494-14-4 CAS Manufactory [m.chemicalbook.com]
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- 7. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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